molecular formula C19H25N7 B11680729 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

Cat. No.: B11680729
M. Wt: 351.4 g/mol
InChI Key: NWDXQLUDMWXCIK-XSFVSMFZSA-N
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Description

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with hydrazinyl and pyrrolidinyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine typically involves the condensation of 2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazinyl group plays a crucial role in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. The triazine ring provides structural stability and enhances the binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
  • 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
  • 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

Uniqueness

The uniqueness of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzylidene group enhances its hydrophobicity and binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H25N7

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H25N7/c1-15-8-2-3-9-16(15)14-20-24-17-21-18(25-10-4-5-11-25)23-19(22-17)26-12-6-7-13-26/h2-3,8-9,14H,4-7,10-13H2,1H3,(H,21,22,23,24)/b20-14+

InChI Key

NWDXQLUDMWXCIK-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4

Canonical SMILES

CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4

Origin of Product

United States

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